molecular formula C6H6NNaO2S B8053288 Sodium 3-methylpyridine-2-sulfinate

Sodium 3-methylpyridine-2-sulfinate

Cat. No.: B8053288
M. Wt: 179.17 g/mol
InChI Key: WZILBQIYGJHQNZ-UHFFFAOYSA-M
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Description

Sodium 3-methylpyridine-2-sulfinate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a sodium salt derivative of 3-methylpyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 3-methylpyridine-2-sulfinate, typically involves the oxidation of thiols or disulfides. One common method is the oxidation of 3-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under controlled conditions . The reaction is usually carried out in an aqueous medium, and the resulting sulfinate is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 3-methylpyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-methylpyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Sodium 3-methylpyridine-2-sulfinate can be compared with other sodium sulfinates, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the complexity of their structures.

Properties

IUPAC Name

sodium;3-methylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILBQIYGJHQNZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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